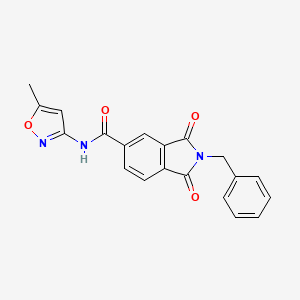

Adonixanthin

Description

This compound has been reported in Agrobacterium aurantiacum, Stereocaulon alpinum, and other organisms with data available.

structure in first source

Properties

CAS No. |

4418-73-9 |

|---|---|

Molecular Formula |

C40H54O3 |

Molecular Weight |

582.9 g/mol |

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C40H54O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1 |

InChI Key |

YECXHLPYMXGEBI-ZNQVSPAOSA-N |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adonixanthin, All-trans-beta-doradexanthin, beta-Doradexanthin, Doradexanthin |

Origin of Product |

United States |

Foundational & Exploratory

The Occurrence and Analysis of Adonixanthin in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonixanthin is a naturally occurring ketocarotenoid, an intermediate in the biosynthesis of astaxanthin. Like other carotenoids, it possesses significant antioxidant properties, which has led to growing interest in its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and the methodologies for its extraction and quantification. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of natural bioactive compounds. This compound has been identified in a variety of organisms, including plants, algae, yeast, and bacteria[1][2][3].

Natural Sources of this compound

This compound is found across different biological kingdoms, often as a minor carotenoid accompanying the more abundant astaxanthin. Its presence has been confirmed in the following organisms:

-

Plants: The genus Adonis, particularly the flowers of Adonis aestivalis, is a notable plant source of ketocarotenoids, including this compound, as part of the pathway leading to astaxanthin[4][5].

-

Microalgae: Several species of microalgae are known to produce this compound. These include Haematococcus pluvialis and Euglena gracilis, where it serves as a precursor to astaxanthin[1][6][7]. The green alga Coelastrella terrestris has also been identified as a producer of this compound[8][9].

-

Yeast: The yeast Xanthophyllomyces dendrorhous (formerly Phaffia rhodozyma) is a well-known producer of astaxanthin and also synthesizes this compound as an intermediate[1].

-

Bacteria: A diverse range of bacteria have been found to produce this compound. These include marine bacteria such as Agrobacterium aurantiacum and species belonging to the genera Paracoccus, Flavobacterium, Alcaligenes, Pseudomonas, Alteromonas, Hyphomonas, Caryophanon, Brevundimonas, and Erythrobacter[1][3].

Quantitative Data on this compound Content

The concentration of this compound in its natural sources can vary significantly depending on the organism and environmental conditions. The following table summarizes the available quantitative data. It is important to note that this compound is often a minor component, and much of the research has focused on the quantification of the final product, astaxanthin.

| Organism | This compound Content | Notes | Reference |

| Coelastrella terrestris | 1.96 mg/L | This concentration was achieved in 1.25 L stirred photobioreactor cultivations. | [8] |

| Haematococcus pluvialis | Not specified | This compound is present as an intermediate in astaxanthin biosynthesis. The focus of quantification is typically on astaxanthin, which can reach up to 4% of dry biomass. | [7][10] |

Biosynthetic Pathway of this compound

This compound is synthesized from other carotenoids through specific enzymatic reactions. There are two primary pathways described in the literature that lead to the formation of this compound as an intermediate in the biosynthesis of astaxanthin.

-

From β-Carotene in Adonis aestivalis : In this pathway, β-carotene is converted to astaxanthin in a series of three reactions catalyzed by two enzymes. This compound is an intermediate in this process. The pathway begins with the action of a carotenoid β-ring 4-dehydrogenase (CBFD)[4].

-

From Zeaxanthin in Euglena : In this alternative pathway, zeaxanthin is converted to astaxanthin via this compound. This transformation is catalyzed by the enzyme β-carotene ketolase (BKT)[6].

Experimental Protocols: Extraction and Quantification of this compound

The extraction and quantification of this compound from natural sources follow a general workflow similar to that of other carotenoids, particularly astaxanthin. The lipophilic nature of this compound dictates the use of organic solvents for its extraction.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a microbial or algal source.

Detailed Methodologies

1. Biomass Preparation and Cell Disruption:

-

Objective: To harvest the cells and disrupt the cell wall to make the intracellular carotenoids accessible to the extraction solvent.

-

Protocol:

-

Harvest the microbial or algal biomass by centrifugation.

-

Wash the cell pellet with distilled water to remove any media components.

-

Lyophilize or oven-dry the biomass to a constant weight.

-

Disrupt the dried cells using mechanical methods such as bead beating, sonication, or homogenization. For some sources like Haematococcus pluvialis, acid treatment may be employed to break the tough cell wall[11].

-

2. Extraction:

-

Objective: To solubilize the this compound from the disrupted cell mass.

-

Protocols:

-

Solvent Extraction:

-

Suspend the disrupted biomass in an organic solvent such as acetone, ethanol, or a mixture of hexane and isopropanol[12].

-

Agitate the mixture for a specified period, protecting it from light to prevent carotenoid degradation.

-

Separate the solvent extract containing the carotenoids from the cell debris by centrifugation or filtration.

-

Repeat the extraction process until the cell debris is colorless.

-

Pool the solvent extracts and evaporate to dryness under a stream of nitrogen.

-

-

Supercritical Fluid Extraction (SFE):

-

3. Saponification (Optional):

-

Objective: To hydrolyze this compound esters to free this compound, which is important for accurate quantification.

-

Protocol:

-

Dissolve the crude extract in a minimal volume of ethanol.

-

Add an equal volume of a methanolic potassium hydroxide solution.

-

Incubate the mixture in the dark at room temperature.

-

After saponification, add water and extract the carotenoids into a non-polar solvent like diethyl ether or hexane.

-

Wash the organic phase with water to neutrality.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

-

4. Purification and Quantification:

-

Objective: To isolate this compound from other carotenoids and quantify its concentration.

-

Protocol (High-Performance Liquid Chromatography - HPLC):

-

Redissolve the dried extract in a suitable solvent for HPLC analysis.

-

Use a C18 or a specific carotenoid column for separation.

-

Employ a mobile phase gradient of solvents such as acetonitrile, methanol, and dichloromethane.

-

Detect the eluting carotenoids using a photodiode array (PDA) detector at the wavelength of maximum absorbance for this compound (around 470-480 nm).

-

Identify this compound by comparing its retention time and spectral characteristics with a pure standard.

-

Quantify the this compound concentration by generating a standard curve with a known concentration of an this compound standard[12][13][14].

-

5. Spectrophotometric Quantification (Alternative):

-

Objective: A simpler but less specific method for estimating the total carotenoid content.

-

Protocol:

-

Dissolve the crude extract in a known volume of a suitable solvent (e.g., acetone or ethanol).

-

Measure the absorbance at the wavelength of maximum absorbance for this compound.

-

Calculate the concentration using the Beer-Lambert law and a known extinction coefficient for this compound. This method is less accurate than HPLC due to the overlapping absorbance spectra of different carotenoids in the extract[13].

-

References

- 1. researchgate.net [researchgate.net]

- 2. Ketocarotenoids adonirubin and this compound: Properties, health benefits, current technologies, and emerging challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C40H54O3 | CID 16061189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elucidation of the pathway to astaxanthin in the flowers of Adonis aestivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Engineering a Plant-Derived Astaxanthin Synthetic Pathway Into Nicotiana benthamiana [frontiersin.org]

- 6. Carotenoids Biosynthesis, Accumulation, and Applications of a Model Microalga Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Astaxanthin: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How is Astaxanthin Powder extracted from natural sources? - Avans [avansnutri.com]

- 13. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and validation of reliable astaxanthin quantification from natural sources [ouci.dntb.gov.ua]

The Crucial Role of Adonixanthin as a Precursor in Astaxanthin's Biosynthetic Pathway

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of adonixanthin's function as a critical intermediate in the biosynthesis of astaxanthin, a high-value ketocarotenoid renowned for its potent antioxidant properties. The synthesis of astaxanthin from β-carotene is a multi-step enzymatic process, and understanding the intermediates, such as this compound, is paramount for optimizing production in various biological systems. This document details the biosynthetic pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate these complex processes.

The Astaxanthin Biosynthesis Pathway: A Tale of Two Routes

Astaxanthin is synthesized from β-carotene through the sequential action of two key enzymes: β-carotene ketolase (also known as CrtW or BKT) and β-carotene hydroxylase (CrtZ or CrtR-b).[1] These enzymes introduce keto and hydroxyl groups, respectively, onto the β-ionone rings of the β-carotene backbone. The order of these reactions dictates the specific pathway and the intermediates formed.[2]

Two primary routes for astaxanthin biosynthesis from β-carotene have been identified:

-

The "Canthaxanthin Route": In this pathway, ketolation precedes hydroxylation. β-carotene is first converted to echinenone and then to canthaxanthin by β-carotene ketolase. Canthaxanthin is subsequently hydroxylated by β-carotene hydroxylase to produce astaxanthin.[3]

-

The "Zeaxanthin Route": Here, hydroxylation occurs first. β-carotene is converted to β-cryptoxanthin and then to zeaxanthin by β-carotene hydroxylase. Zeaxanthin then serves as the substrate for β-carotene ketolase, which catalyzes its conversion to astaxanthin through the key intermediate, This compound .[4]

This compound (3-hydroxy-echinenone) is the monoketolated derivative of zeaxanthin. Its presence is a hallmark of the zeaxanthin-mediated pathway. This route has been observed in various organisms, including the green alga Chromochloris zofingiensis.[4] In some engineered systems and organisms, both pathways may operate concurrently, leading to a mixture of intermediates.[5] The efficiency of each pathway is often dependent on the specific enzymes used and the host organism.[6][7]

Quantitative Analysis of Astaxanthin and its Intermediates

Metabolic engineering efforts aim to maximize the flux towards astaxanthin. This often involves balancing the expression of the ketolase and hydroxylase enzymes to prevent the accumulation of undesired intermediates.[6] The tables below summarize quantitative data from studies where astaxanthin and its precursors, including this compound, were produced in engineered E. coli.

Table 1: Carotenoid Distribution in Engineered E. coli

| Carotenoid | E. coli ASTA-1 (%) | E. coli ZEAX (pZS-2crtWBsp) (%) |

| Astaxanthin | 96.6 | 51.9 |

| Phoenicoxanthin | - | 13.4 |

| Canthaxanthin | - | 30.4 |

| This compound | Present (not quantified) | - |

| Zeaxanthin | - | - |

| β-Carotene | - | - |

| Total Astaxanthin (mg/g DCW) | 7.4 ± 0.3 | Not reported |

Data sourced from Li et al., 2020.[6][7]

Table 2: Astaxanthin Production in Various Engineered Microorganisms

| Host Organism | Key Genes Expressed | Astaxanthin Titer (mg/g DCW) | Astaxanthin Ratio (%) | Reference |

| Escherichia coli ASTA-1 | crtEBIYZ (P. ananatis), crtW (B. sp. SD212) | 7.4 | 96.6 | [6][7] |

| Escherichia coli (Plasmid-free) | Not specified | 1.4 | 95 | [6] |

| Saccharomyces cerevisiae | CrtW (Bradyrhizobium sp.), CrtZ (P. ananatis) | 425.1 ± 69.1 µg/L | Not specified | [8] |

| Solanum lycopersicum (Tomato Fruit) | CrtW (C. reinhardtii), CrtZ (H. pluvialis) | 16.1 | Not specified | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of common protocols used in the study of astaxanthin biosynthesis.

Microbial Strains and Culture Conditions

-

Host Strains: Escherichia coli strains such as DH5α or BL21(DE3) are commonly used for initial gene screening and pathway construction due to their rapid growth and well-established genetic tools.[10] Saccharomyces cerevisiae is another popular chassis for metabolic engineering.[8]

-

Culture Media: For E. coli, Luria-Bertani (LB) medium is typically used for routine culturing and plasmid maintenance. For carotenoid production, Terrific Broth (TB) or other rich media are often employed to achieve higher cell densities.[10]

-

Growth Conditions: Cultures are typically grown at 30-37°C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration. For inducible promoter systems (e.g., lac promoter), an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added during the exponential growth phase.[10]

Genetic Engineering and Plasmid Construction

-

Gene Sourcing: Genes encoding β-carotene ketolase (crtW) and β-carotene hydroxylase (crtZ) are sourced from various native astaxanthin-producing organisms like Brevundimonas sp. SD212, Paracoccus sp., Haematococcus pluvialis, and Pantoea ananatis.[6][7]

-

Vector Construction: Genes are typically codon-optimized for expression in the chosen host. They are cloned into expression vectors under the control of strong, often inducible, promoters (e.g., T7, trc, lac).[10] Multicistronic expression vectors using self-cleaving 2A peptides can be used to express multiple enzymes from a single transcript.[11]

-

Balancing Gene Expression: Achieving a high yield of astaxanthin requires balancing the activities of the ketolase and hydroxylase. This can be accomplished by using promoters of different strengths, varying gene copy numbers, or creating fusion enzymes.[6][8]

Carotenoid Extraction and Analysis

-

Cell Harvesting: Culture samples (e.g., 1 mL) are harvested by centrifugation.[10] The cell pellet is washed and can be dried to determine the dry cell weight (DCW).[11]

-

Cell Lysis and Extraction: The cell pellet is resuspended in a solvent like acetone or methanol and subjected to vigorous vortexing or sonication to break the cells and extract the carotenoids. This process is repeated until the pellet is colorless.

-

Phase Separation: The carotenoids are transferred to a non-polar solvent like hexane or petroleum ether by liquid-liquid extraction.[12]

-

Quantification by HPLC: The extracted carotenoids are analyzed by High-Performance Liquid Chromatography (HPLC).[13][14]

-

Column: A C18 or C30 reverse-phase column is commonly used.[15]

-

Mobile Phase: A gradient of solvents such as acetonitrile, methanol, water, and/or methyl-tert-butyl ether is employed to separate the different carotenoids.[16]

-

Detection: A Photodiode Array (PDA) or UV/Vis detector is used to monitor the absorbance at the characteristic wavelength for carotenoids (around 450-480 nm).[13][15]

-

Identification and Quantification: Carotenoids, including β-carotene, zeaxanthin, canthaxanthin, this compound, and astaxanthin, are identified by comparing their retention times and absorption spectra to pure standards. Quantification is performed by integrating the peak area and comparing it to a standard curve.[14][16]

-

Gene Expression Analysis via qRT-PCR

To understand the transcriptional regulation of the biosynthesis pathway, quantitative real-time PCR (qRT-PCR) is employed.

-

RNA Extraction: Total RNA is isolated from microbial cells harvested at different time points or under different conditions.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[17]

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the carotenogenic genes (crtW, crtZ, etc.) and a reference housekeeping gene. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression levels of the target genes are calculated using methods like the 2-ΔΔCT method.[18] This allows researchers to correlate gene expression levels with the accumulation of specific carotenoids.

Regulation of Astaxanthin Biosynthesis

Astaxanthin production in native organisms like H. pluvialis is a stress response.[19] Environmental factors such as high light intensity, nutrient deprivation (especially nitrogen), and salinity trigger a complex signaling cascade that leads to the upregulation of carotenogenic genes.[18][20]

While the complete signaling pathways are still under investigation, it is known that these stress factors can lead to the production of reactive oxygen species (ROS). ROS can act as signaling molecules, activating transcription factors that bind to the promoter regions of genes like phytoene synthase (psy), β-carotene ketolase (bkt), and β-carotene hydroxylase (chy or crtR-b), thereby inducing their expression and initiating the massive accumulation of astaxanthin.[21][22] Plant hormones like jasmonic acid (JA) and salicylic acid (SA) have also been shown to induce the expression of these genes.[18][23]

Conclusion

This compound is a pivotal intermediate in the zeaxanthin-mediated pathway of astaxanthin biosynthesis. Its detection and quantification provide valuable insights into the metabolic flux and efficiency of engineered carotenoid pathways. By understanding the roles of intermediates like this compound and applying the detailed experimental protocols outlined in this guide, researchers can better design and optimize microbial cell factories for the high-yield production of astaxanthin, a compound of significant interest to the pharmaceutical, nutraceutical, and aquaculture industries.

References

- 1. Conversion of β-carotene into astaxanthin: Two separate enzymes or a bifunctional hydroxylase-ketolase protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Astaxanthin Is Ketolated from Zeaxanthin Independent of Fatty Acid Synthesis in Chromochloris zofingiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Engineering of Escherichia coli for Producing Astaxanthin as the Predominant Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic engineering of tomato for high-yield production of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Expression Cassettes and Culture Media for Different Escherichia coli Strains to Produce Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of Astaxanthin by Animal Cells via Introduction of an Entire Astaxanthin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Common Methods for Detecting Carotenoids - Creative Proteomics Blog [creative-proteomics.com]

- 14. nutritionaloutlook.com [nutritionaloutlook.com]

- 15. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. researchgate.net [researchgate.net]

- 18. Differential Expression of Carotenogenic Genes, Associated Changes on Astaxanthin Production and Photosynthesis Features Induced by JA in H. pluvialis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of Two Carotenoid Biosynthesis Genes Coding for Phytoene Synthase and Carotenoid Hydroxylase during Stress-Induced Astaxanthin Formation in the Green Alga Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances and trends for astaxanthin synthesis in Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Transcriptome Analysis of the Accumulation of Astaxanthin in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Adonixanthin: A Technical Guide to its Discovery and Isolation from Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonixanthin, a keto-carotenoid with the molecular formula C40H54O3, is a pigment of significant interest due to its potential as an antioxidant and its role as a key intermediate in the biosynthesis of the commercially valuable carotenoid, astaxanthin.[1] This technical guide provides an in-depth overview of the discovery of this compound in marine organisms and a detailed account of the methodologies for its isolation and characterization. The information presented herein is intended to equip researchers and professionals in the fields of natural product chemistry, marine biotechnology, and drug development with the necessary knowledge to explore the potential of this fascinating molecule.

Discovery of this compound in the Marine Environment

This compound has been identified in a variety of marine organisms, ranging from microorganisms to invertebrates. Its discovery has often been linked to studies on astaxanthin biosynthesis, where it serves as a crucial precursor.

Marine Bacteria

A significant source of this compound is marine bacteria. Notably, the marine bacterium Agrobacterium aurantiacum has been reported to produce this compound and its glycosylated derivatives.[2] In one study, a total yield of 8.1 mg/L of mixed carotenoid glucosides, which included this compound glucoside, was achieved through heterologous production in Yarrowia lipolytica.[2] Another novel marine bacterial strain was found to produce echinenone and this compound 3′-β-d-glucoside as its primary carotenoid derivatives.[2]

Marine Invertebrates

While specific quantitative data for this compound in marine invertebrates is less documented, the general protocols for isolating secondary metabolites from these organisms are well-established and can be adapted for this compound discovery.[3] Tunicates and sponges, known for their rich diversity of bioactive compounds, are promising candidates for future investigations into novel sources of this compound.[4]

Quantitative Data on this compound

The following table summarizes the available quantitative data on this compound and its derivatives from marine organisms. It is important to note that data is currently limited, highlighting the need for further research in this area.

| Marine Organism | Compound | Yield/Concentration | Reference |

| Agrobacterium aurantiacum (expressed in Yarrowia lipolytica) | Mixed Carotenoid Glucosides (including this compound Glucoside) | 8.1 mg/L | [2] |

| Novel Marine Bacterium | Echinenone and this compound 3′-β-d-glucoside | Identified as major carotenoid derivatives | [2] |

Experimental Protocols

The isolation and purification of this compound from marine organisms involve a multi-step process, beginning with extraction and followed by various chromatographic separation techniques.

Extraction of Carotenoids

The initial step involves the extraction of total carotenoids from the marine biomass.

a. From Marine Bacteria and Microalgae:

-

Solvent Extraction: A common method involves the use of organic solvents. A mixture of dimethyl sulfoxide (DMSO) and acetone can be used to disrupt the cells and extract the pigments.[5] The biomass is mixed with DMSO, followed by the addition of acetone and vigorous vortexing.[5] The mixture is then centrifuged to separate the carotenoid-containing supernatant.[5] This process can be repeated to ensure complete extraction.[5] Ethanol has also been shown to be an effective solvent for extracting astaxanthin and its precursors from Corynebacterium glutamicum.[6]

-

Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency, ultrasonication can be employed. The sample, suspended in a suitable solvent, is subjected to ultrasonic waves, which facilitates cell disruption and pigment release.[7]

b. From Marine Invertebrates (Sponges, Tunicates):

-

Initial Preparation: The collected invertebrate tissue is typically frozen and then lyophilized (freeze-dried) to remove water.

-

Solvent Extraction: The dried material is then ground into a powder and extracted with a sequence of organic solvents of increasing polarity, such as hexane, dichloromethane, and methanol. This sequential extraction helps to fractionate the compounds based on their polarity.

Purification of this compound

Following extraction, the crude extract containing a mixture of carotenoids and other lipids needs to be purified to isolate this compound.

a. Saponification (Optional):

If the carotenoids are present as esters, a saponification step may be necessary. This involves treating the extract with an alcoholic solution of potassium hydroxide to hydrolyze the ester bonds, yielding the free carotenoids.

b. Chromatographic Techniques:

-

Thin-Layer Chromatography (TLC): TLC is a useful technique for the initial separation and identification of carotenoids in the extract. A silica gel plate is typically used as the stationary phase, with a solvent system such as petroleum ether and acetone as the mobile phase.

-

Column Chromatography: For larger-scale purification, column chromatography is employed. Silica gel is a common stationary phase. The extract is loaded onto the column and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone or ethyl acetate). Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the final purification and quantification of this compound. A reversed-phase C18 column is commonly used.[8][9] The mobile phase often consists of a mixture of solvents like acetonitrile and methanol.[8] Isocratic or gradient elution can be used to achieve optimal separation of the different carotenoids.[8][9] The detection is typically performed using a photodiode array (PDA) detector set at the maximum absorption wavelength of this compound (around 470-480 nm).[8]

Characterization of this compound

The purified this compound can be characterized using various spectroscopic techniques:

-

UV-Visible Spectroscopy: To determine the absorption spectrum and identify the characteristic peaks of the polyene chain.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the molecule.

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

This compound is a key intermediate in the biosynthetic pathway of astaxanthin from β-carotene. This conversion is catalyzed by two key enzymes: β-carotene ketolase (CrtW) and β-carotene hydroxylase (CrtZ).

Caption: Biosynthesis pathway of astaxanthin from β-carotene, highlighting the central role of this compound.

Experimental Workflow for this compound Isolation

The following diagram illustrates a general workflow for the isolation and purification of this compound from marine organisms.

Caption: A generalized workflow for the extraction, purification, and characterization of this compound from marine sources.

Conclusion

The discovery and isolation of this compound from marine organisms present a promising avenue for the exploration of novel bioactive compounds. While marine bacteria have been identified as a key source, the vast biodiversity of the marine environment, particularly in invertebrates like sponges and tunicates, remains largely untapped. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake the isolation and characterization of this compound. Further research into optimizing extraction and purification methods, along with a more extensive screening of marine organisms, will be crucial in unlocking the full potential of this intriguing carotenoid for applications in the pharmaceutical, nutraceutical, and cosmetic industries.

References

- 1. This compound | C40H54O3 | CID 16061189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Natural Products from Marine Invertebrates | Springer Nature Experiments [experiments.springernature.com]

- 4. Marine Natural Products from Tunicates and Their Associated Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, Identification of Carotenoid-Producing Rhodotorula sp. from Marine Environment and Optimization for Carotenoid Production [mdpi.com]

- 6. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An improving method for extracting total carotenoids in an aquatic animal Chlamys nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed Astaxanthin from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]

Adonixanthin: A Technical Guide to its Nutraceutical Potential and Health Benefits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adonixanthin, a keto-carotenoid and an intermediate in the biosynthesis of astaxanthin, is emerging as a potent nutraceutical with significant health-promoting properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the health benefits of this compound, with a particular focus on its antioxidant, anti-cancer, and neuroprotective effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising field.

Introduction

Carotenoids are a diverse group of naturally occurring pigments with well-documented health benefits, primarily attributed to their antioxidant properties.[1] While astaxanthin has been extensively studied, its precursor, this compound, is now gaining attention for its comparable, and in some cases superior, biological activities.[2][3] this compound is found in various natural sources, including the bacterium Paracoccus carotinifaciens.[4] This document synthesizes the current knowledge on this compound, providing a technical resource for the scientific community to explore its full nutraceutical and therapeutic potential.

Health Benefits and Biological Activities

Antioxidant Activity

This compound exhibits potent antioxidant activity, comparable to that of astaxanthin, by effectively quenching singlet oxygen and inhibiting lipid peroxidation.[1] This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

2.1.1. Reduction of Reactive Oxygen Species (ROS)

Studies have demonstrated the ability of this compound to significantly reduce intracellular ROS levels in various cell types. For instance, in murine glioblastoma (GL261) cells, this compound treatment led to a dose-dependent decrease in ROS production.[2]

Anti-Cancer Potential

Emerging evidence strongly suggests that this compound possesses significant anti-tumor properties, particularly against aggressive cancers like glioblastoma.

2.2.1. Inhibition of Cancer Cell Proliferation and Viability

This compound has been shown to suppress the proliferation and viability of glioblastoma cells in a concentration-dependent manner.[1] This effect is attributed, in part, to the induction of cell cycle arrest.[2]

2.2.2. Attenuation of Cancer Cell Migration

A critical aspect of cancer metastasis is cell migration. This compound has demonstrated the ability to inhibit the migration of glioblastoma cells, as evidenced by wound healing assays.[1]

Neuroprotective Effects

This compound's ability to cross the blood-brain barrier makes it a promising candidate for neuroprotection.[1] It has been shown to exert protective effects against hemorrhagic brain damage by activating antioxidant defenses.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

| Table 1: Effect of this compound on Glioblastoma Cell Viability | |

| Cell Line | This compound Concentration |

| GL261 (murine glioblastoma) | > 0.1 µM |

| U251MG (human glioblastoma) | > 0.1 µM |

| Table 2: Effect of this compound on Glioblastoma Cell Proliferation (BrdU Assay) | | | :--- | :--- | :--- | | Cell Line | Treatment | BrdU-Positive Cells (%) | | GL261 | Control | 60.56 ± 1.40[1] | | | this compound (10 µM) | 41.31 ± 1.51[1] |

| Table 3: Effect of this compound on Glioblastoma Cell Migration (Wound Healing Assay) | | | :--- | :--- | :--- | | Cell Line | Treatment | Migration Inhibition (%) | | GL261 | this compound (10 µM) | 13.74 ± 4.01[1] | | U251MG | this compound (10 µM) | 26.32 ± 5.14[1] |

| Table 4: Effect of this compound on Intracellular ROS Levels in GL261 Cells | |

| This compound Concentration | Reduction in ROS (%) vs. Control |

| 1 µM | Significant reduction observed[2] |

| 10 µM | Further significant reduction observed[2] |

| Table 5: Effect of this compound on Signaling Protein Phosphorylation in GL261 Cells | |

| Protein | Effect of this compound (10 µM) |

| p-ERK1/2 | Reduced expression[2] |

| p-Akt | Reduced expression[2] |

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, survival, and stress response.

ERK/Akt Pathway

The ERK/Akt signaling pathway is a critical regulator of cell growth and survival. This compound has been shown to inhibit the phosphorylation of both ERK1/2 and Akt in glioblastoma cells, thereby suppressing pro-survival signals and contributing to its anti-tumor effects.[2]

Caption: this compound inhibits the ERK/Akt signaling pathway.

Nrf2 Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. This compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes. This activation is a key mechanism behind its neuroprotective and antioxidant effects.

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Glioblastoma cells (e.g., GL261, U251MG)

-

96-well plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 96 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

Wound Healing Assay

This assay is used to evaluate the effect of this compound on cell migration.

Materials:

-

Glioblastoma cells (e.g., GL261, U251MG)

-

6-well plates

-

Complete culture medium

-

This compound stock solution

-

P200 pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow to confluence.

-

Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing this compound (e.g., 10 µM) or vehicle control.

-

Capture images of the scratch at 0 hours and after 48 hours of incubation.

-

Measure the width of the scratch at different points and calculate the percentage of wound closure.

Caption: Workflow for the wound healing assay.

Intracellular ROS Detection (DCFH-DA Assay)

This protocol measures the levels of intracellular reactive oxygen species.

Materials:

-

Cells of interest

-

24-well plates

-

Culture medium

-

This compound stock solution

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (10 mM in DMSO)

-

PBS

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat cells with this compound (e.g., 1 and 10 µM) for a specified time (e.g., 6 hours).

-

Wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Conclusion and Future Directions

This compound demonstrates significant potential as a nutraceutical and therapeutic agent, with robust preclinical evidence supporting its antioxidant, anti-cancer, and neuroprotective properties. The data presented in this guide highlight its efficacy, often comparable to the well-established carotenoid astaxanthin.

Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings into human clinical trials to validate the health benefits and establish safe and effective dosages.

-

Mechanism of Action: Further elucidating the molecular mechanisms underlying this compound's diverse biological activities.

-

Bioavailability and Formulation: Optimizing delivery systems to enhance the bioavailability of this compound.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other nutraceuticals or conventional therapies.

The continued exploration of this compound is warranted and holds the promise of developing novel interventions for a range of chronic and debilitating diseases.

References

Methodological & Application

Determining the Antioxidant Capacity of Adonixanthin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonixanthin, a keto-carotenoid and an intermediate in the biosynthesis of astaxanthin, has garnered significant interest for its potent antioxidant properties.[1][2] Its unique molecular structure, featuring a conjugated polyene chain and hydroxyl groups, enables it to effectively quench singlet oxygen and scavenge free radicals, thus mitigating oxidative stress implicated in various chronic diseases.[1] Reports suggest that this compound's antioxidant activity is comparable, and in some cases superior, to that of the well-studied astaxanthin, particularly in aqueous environments.[1] This document provides detailed protocols for commonly employed in vitro assays to determine the antioxidant capacity of this compound, facilitating further research into its therapeutic potential.

Data Presentation: Antioxidant Capacity of this compound

Quantitative data on the antioxidant capacity of this compound from standardized assays are not widely available in peer-reviewed literature, representing a notable area for future research. The following table summarizes the currently available data and provides a comparative context with astaxanthin.

| Antioxidant Assay | This compound Value | Astaxanthin Value | Reference Compound | Notes |

| Lipid Peroxidation Inhibition | Effective at 167 μM | Similar to this compound | Not Specified | Both compounds showed almost the same activity for inhibition of lipid peroxidation.[1] |

| Singlet Oxygen Quenching | Higher than Astaxanthin (in aqueous solvents) | Lower than this compound (in aqueous solvents) | Not Specified | The more polar structure of this compound may contribute to its enhanced activity in aqueous systems.[1] |

| DPPH Radical Scavenging | Data Not Reported | IC50: ~17.5 µg/mL | Ascorbic Acid, BHT | - |

| ABTS Radical Scavenging | Data Not Reported | TEAC values reported | Trolox | - |

| FRAP (Ferric Reducing Antioxidant Power) | Data Not Reported | Data Not Reported | FeSO₄, Trolox | - |

| ORAC (Oxygen Radical Absorbance Capacity) | Data Not Reported | High ORAC values reported | Trolox | - |

Note: The lack of standardized quantitative data underscores the importance of applying the following protocols to systematically evaluate and report the antioxidant capacity of this compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

This compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, chloroform) and then make serial dilutions in methanol to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the this compound dilutions, positive control, or blank (methanol) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants. The reduction in the blue-green color of the ABTS•+ solution is proportional to the antioxidant concentration.

Materials:

-

This compound sample

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Trolox)

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions in ethanol or PBS.

-

Assay:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the this compound dilutions, positive control, or blank to the respective wells.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the ABTS•+ solution with the blank, and A_sample is the absorbance with the this compound sample.

-

-

Data Analysis: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

-

This compound sample

-

FRAP reagent:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution

-

-

96-well microplate

-

Microplate reader

-

Standard (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

-

Preparation of FRAP Working Solution: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

-

Assay:

-

Add 180 µL of the FRAP working solution to each well.

-

Add 20 µL of the this compound dilutions, standard, or blank to the respective wells.

-

Incubate at 37°C for 4 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Data Analysis: The FRAP value is determined from a standard curve of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

-

This compound sample

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Phosphate buffer (75 mM, pH 7.4)

-

Black 96-well microplate

-

Fluorescence microplate reader with an injector

-

Positive control (e.g., Trolox)

Procedure:

-

Reagent Preparation:

-

Prepare a fluorescein working solution in phosphate buffer.

-

Prepare an AAPH solution in phosphate buffer. This solution should be made fresh daily.

-

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions in phosphate buffer.

-

Assay:

-

Add 150 µL of the fluorescein working solution to each well of the black microplate.

-

Add 25 µL of the this compound dilutions, Trolox standard, or blank (phosphate buffer) to the respective wells.

-

Incubate the plate at 37°C for 10 minutes in the plate reader.

-

Inject 25 µL of the AAPH solution into each well to start the reaction.

-

-

Measurement: Measure the fluorescence decay every minute for at least 60 minutes using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

Data Analysis: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.

Signaling Pathway

This compound, similar to other carotenoids like astaxanthin, is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and detoxifying enzymes.

References

Application of Adonixanthin in Glioblastoma Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of adonixanthin, a xanthophyll carotenoid, in glioblastoma research. The information presented is based on preclinical studies demonstrating its potential as an anti-tumor agent.

Introduction

Glioblastoma is an aggressive and highly lethal form of brain cancer with limited effective treatment options.[1] Recent research has highlighted the potential of natural compounds in oncology. This compound, an intermediate in the biosynthesis of astaxanthin, has demonstrated anti-tumor properties in glioblastoma models.[1][2][3] Studies have shown that this compound can suppress the proliferation and migration of glioblastoma cells both in vitro and in vivo.[1][2][3] Furthermore, it has been confirmed that this compound can cross the blood-brain barrier, a critical characteristic for any potential neuro-oncological therapeutic.[4] The mechanism of action appears to involve the modulation of key signaling pathways that are often dysregulated in cancer.

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-tumor effects in glioblastoma by targeting critical signaling pathways involved in cell growth, proliferation, and survival. Specifically, it has been shown to inhibit the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Protein Kinase B (Akt), two key downstream effectors of pro-survival signaling.[1][5] Concurrently, this compound increases the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which is associated with the induction of cell cycle arrest and apoptosis.[1][6]

The diagram below illustrates the proposed signaling pathway affected by this compound in glioblastoma cells.

Caption: this compound signaling pathway in glioblastoma.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines

| Cell Line | Assay | Concentration | Result | Reference |

| GL261 (murine) | Cell Viability | > 0.1 µM | Suppressed cell viability | [1] |

| U251MG (human) | Cell Viability | > 0.1 µM | Suppressed cell viability | [1] |

| GL261 (murine) | Wound Healing | 10 µM | 13.74 ± 4.01% suppression of cell migration | [1] |

| U251MG (human) | Wound Healing | 10 µM | 26.32 ± 5.14% suppression of cell migration | [1] |

| GL261 (murine) | Western Blot | 10 µM | Reduced expression of phosphorylated ERK1/2 and Akt | [1] |

| GL261 (murine) | Western Blot | 10 µM | Increased expression of phosphorylated p38 | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Orthotopic Glioblastoma Model

| Animal Model | Treatment | Dosage | Duration | Result | Reference |

| Murine Orthotopic Glioblastoma | Oral Administration | 30 mg/kg | 10 days | Significantly suppressed tumor enlargement | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in glioblastoma research.

Cell Culture

-

Cell Lines:

-

GL261 (murine glioblastoma)

-

U251MG (human glioblastoma)

-

-

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the viability of glioblastoma cells.

Caption: Workflow for the cell viability assay.

-

Cell Seeding: Seed GL261 or U251MG cells into 96-well plates at a density of 2 x 10³ cells per well.

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate for an additional 96 hours.

-

Measurement: Assess cell viability using a suitable assay, such as the WST-8 assay, according to the manufacturer's instructions.

-

Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.

Wound Healing (Scratch) Assay

This protocol is used to evaluate the effect of this compound on the migration of glioblastoma cells.

-

Cell Seeding: Seed GL261 or U251MG cells in a 6-well plate and grow to confluency.

-

Scratch Formation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh medium containing this compound (e.g., 10 µM) or a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and after a defined period (e.g., 24 or 48 hours).

-

Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Western Blotting

This protocol is for analyzing the expression levels of key signaling proteins.

Caption: Workflow for Western Blotting analysis.

-

Cell Treatment: Treat glioblastoma cells with this compound (e.g., 10 µM) for the desired time (e.g., 6 hours for signaling proteins).

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total ERK, Akt, and p38).

-

Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising avenue for glioblastoma research. Its ability to suppress cell proliferation and migration, coupled with its capacity to cross the blood-brain barrier and modulate key oncogenic signaling pathways, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound in glioblastoma and other cancers.

References

- 1. Antitumour Effects of Astaxanthin and this compound on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumour Effects of Astaxanthin and this compound on Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Adonixanthin as a Potential Biomarker in Metabolic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonixanthin, a keto-carotenoid and a metabolic intermediate in the biosynthesis of astaxanthin, is emerging as a compound of interest in metabolic research. Its potent antioxidant properties suggest a potential role in mitigating the oxidative stress and chronic inflammation characteristic of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. These application notes provide an overview of the potential of this compound as a biomarker in metabolic studies, detailing its mechanistic roles and providing protocols for its analysis.

Application Notes

This compound's utility as a biomarker stems from its potential to reflect the body's antioxidant status and inflammatory tone, both of which are intrinsically linked to metabolic health. Its lipophilic nature allows for its accumulation in tissues central to metabolic regulation, including adipose tissue and the liver.

Key Research Applications:

-

Assessment of Oxidative Stress: this compound levels in plasma and tissues may serve as an indicator of the body's capacity to counteract reactive oxygen species (ROS), which are often elevated in metabolic diseases.

-

Monitoring Anti-inflammatory and Antioxidant Interventions: Changes in this compound concentrations could be used to monitor the efficacy of dietary or therapeutic interventions aimed at reducing inflammation and oxidative stress.

-

Investigating Adipocyte Function: As a lipid-soluble molecule, this compound may influence adipocyte biology, including differentiation and inflammatory cytokine production.[1] Its levels within adipose tissue could therefore be a marker of adipocyte health.

-

Elucidating Metabolic Signaling Pathways: this compound, similar to its well-studied counterpart astaxanthin, is likely to modulate key signaling pathways involved in glucose and lipid metabolism, such as the AMPK/SIRT1 and PI3K/Akt pathways.[2]

Quantitative Data on this compound in Metabolic Health

Currently, there is a notable lack of published quantitative data specifically detailing this compound concentrations in the plasma or adipose tissue of individuals with metabolic syndrome compared to healthy controls. The majority of research has focused on the more abundant astaxanthin. However, based on the known effects of other carotenoids, it is hypothesized that lower levels of this compound may be associated with a pro-inflammatory and high-oxidative stress state characteristic of metabolic diseases.

To facilitate future research in this area, the following table provides a template for the structured presentation of quantitative data on this compound.

| Parameter | Healthy Control Group (Mean ± SD) | Metabolic Syndrome Group (Mean ± SD) | p-value | Reference |

| Plasma this compound (ng/mL) | Data not available | Data not available | - | - |

| Adipose Tissue this compound (ng/g) | Data not available | Data not available | - | - |

| Correlation with HOMA-IR | Data not available | Data not available | - | - |

| Correlation with hs-CRP (mg/L) | Data not available | Data not available | - | - |

| Correlation with Triglycerides (mg/dL) | Data not available | Data not available | - | - |

Researchers are encouraged to populate this table with their experimental findings to build a comprehensive database on this compound's role as a metabolic biomarker.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma and Adipose Tissue by HPLC-MS/MS

This protocol is adapted from established methods for carotenoid quantification in biological matrices.[3][4][5]

1. Sample Preparation

-

Plasma:

-

To 100 µL of plasma, add 10 µL of an internal standard (e.g., β-apo-8'-carotenal).

-

Add 200 µL of ethanol to precipitate proteins. Vortex for 30 seconds.

-

Add 500 µL of hexane/tert-butyl methyl ether (1:1, v/v) and vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step twice more.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Adipose Tissue:

-

Weigh approximately 100 mg of frozen adipose tissue.

-

Add 1 mL of saline and homogenize using a tissue homogenizer.

-

To 200 µL of the homogenate, add 10 µL of the internal standard.

-

Perform the same extraction procedure as described for plasma (steps 2-8).

-

2. HPLC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.

-

Column: A C30 reverse-phase column is recommended for optimal separation of carotenoid isomers.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water.

-

Mass Spectrometry: Operate in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor and product ions for this compound and the internal standard.

Protocol 2: Workflow for Investigating this compound's Effect on Adipocyte Differentiation

This protocol outlines a typical workflow for studying the impact of this compound on the differentiation of preadipocytes to mature adipocytes.

1. Cell Culture

-

Culture preadipocyte cell lines (e.g., 3T3-L1) in growth medium until confluence.

2. Induction of Differentiation

-

Induce differentiation using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treat cells with varying concentrations of this compound (dissolved in a suitable vehicle like DMSO) during the differentiation period.

3. Assessment of Adipogenesis

-

Oil Red O Staining: On day 8-10 post-induction, fix the cells and stain with Oil Red O to visualize lipid droplet accumulation. Quantify by extracting the dye and measuring its absorbance.

-

Gene Expression Analysis: Extract RNA at different time points and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key adipogenic marker genes (e.g., PPARγ, CEBPα, FABP4).

-

Protein Analysis: Perform Western blotting to assess the protein levels of adipogenic markers.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways through which this compound may exert its metabolic effects, based on the known actions of the closely related carotenoid, astaxanthin.

Caption: this compound's potential antioxidant and anti-inflammatory signaling pathways.

Caption: Proposed mechanism of this compound in regulating glucose and lipid metabolism.

Experimental Workflow

Caption: Workflow for validating this compound as a metabolic biomarker.

References

- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 2. Astaxanthin improves fatty acid dysregulation in diabetes by controlling the AMPK-SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of an Advanced HPLC-MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Engineering of Plants for Adonixanthin Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adonixanthin, a keto-carotenoid, holds significant potential in the pharmaceutical and nutraceutical industries due to its antioxidant properties. Metabolic engineering of plants offers a promising and sustainable platform for the production of this compound. This document provides detailed application notes and protocols for the genetic modification of plants to produce this valuable compound. The focus is on the unique biosynthetic pathway discovered in Adonis aestivalis, which can be harnessed to convert β-carotene into this compound.

This compound Biosynthesis Pathway

The biosynthesis of this compound from β-carotene in plants can be achieved by introducing two key enzymes from Adonis aestivalis. Unlike the pathways in algae and bacteria, the plant pathway utilizes a β-ring 4-dehydrogenase (CBFD) and a 4-hydroxy-β-ring 4-dehydrogenase (HBFD).[1][2] The process involves a series of reactions on the β-rings of β-carotene. The CBFD enzyme catalyzes both the initial and final steps of the pathway to produce astaxanthin, with this compound being a key intermediate.[2][3]

Caption: Biosynthetic pathway of this compound from β-carotene.

Experimental Workflow for Generating this compound-Producing Plants

The overall process involves the design of a gene construct containing the CBFD and HBFD genes, transformation of a suitable plant host, regeneration of transgenic plants, and analysis of carotenoid content. Agrobacterium tumefaciens-mediated transformation is a widely used and effective method for introducing the desired genes into the plant genome.

Caption: Experimental workflow for this compound production in plants.

Quantitative Data Summary

The following table summarizes the carotenoid content in various transgenic plants engineered for ketocarotenoid production. While specific data for this compound is often grouped with other ketocarotenoids, these studies demonstrate the feasibility of producing significant amounts of these compounds in different plant tissues.

| Plant Species | Transgene(s) | Tissue | Major Ketocarotenoids Produced | Total Ketocarotenoid Content (mg/g dry weight) | Reference |

| Nicotiana benthamiana | HBFD1 & CBFD2 from A. aestivalis | Leaf | Astaxanthin, Canthaxanthin | Not explicitly separated from astaxanthin | [1] |

| Nicotiana tabacum | crtW from Brevundimonas sp. | Leaf (plastid transformation) | Astaxanthin | 5.44 | [1] |

| Solanum lycopersicum | BKT from Chlamydomonas reinhardtii | Fruit | Astaxanthin | 3.12 | [1] |

| Arabidopsis thaliana | BKT from Chlamydomonas reinhardtii | Leaf | Astaxanthin | 2.07 | [1] |

| Solanum lycopersicum | CrtO from H. pluvialis & CrtZ from Erwinia | Fruit | Astaxanthin (mostly esterified) | 16.1 | [4] |

| Nicotiana tabacum | CrtO from H. pluvialis | Nectary | Astaxanthin, this compound, Adonirubin | Increased by 170% compared to wild type total carotenoids | [5] |

Experimental Protocols

Protocol 1: Vector Construction for Plant Transformation

-

Gene Synthesis and Codon Optimization: Synthesize the coding sequences for β-ring 4-dehydrogenase (CBFD) and 4-hydroxy-β-ring 4-dehydrogenase (HBFD) from Adonis aestivalis.[1] For expression in a plant host like Nicotiana benthamiana or tomato, codon optimization is recommended to enhance translation efficiency.

-

Incorporate Targeting Peptides: To ensure the enzymes are targeted to the plastids where carotenoid biosynthesis occurs, fuse a plastid transit peptide sequence to the N-terminus of both CBFD and HBFD. The transit peptide from the tomato Pds (phytoene desaturase) gene can be used.[5]

-

Select a Plant Expression Vector: Utilize a binary vector suitable for Agrobacterium-mediated transformation, such as the pCAMBIA series.[6] These vectors typically contain the necessary T-DNA borders, a plant selectable marker (e.g., kanamycin or hygromycin resistance), and a multiple cloning site for insertion of the gene cassettes.

-

Assemble Gene Cassettes: Clone the codon-optimized CBFD and HBFD genes, each under the control of a strong constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter) and a terminator sequence (e.g., nopaline synthase terminator).[1][6]

-

Final Vector Assembly: Ligate the complete expression cassettes for CBFD and HBFD into the binary vector.

-

Transformation of Agrobacterium tumefaciens: Introduce the final binary vector into a suitable Agrobacterium strain (e.g., EHA105 or LBA4404) by electroporation or heat shock.[7]

Protocol 2: Agrobacterium-Mediated Transformation of Plant Explants

This protocol provides a general guideline for the transformation of tobacco (Nicotiana spp.), a common model system. Optimization will be required for other plant species.

-

Preparation of Plant Material:

-

Germinate sterile seeds of the target plant on Murashige and Skoog (MS) medium.

-

Excise leaf discs (approximately 1 cm²) or other suitable explants from 4-6 week old sterile plantlets.

-

-

Preparation of Agrobacterium Culture:

-

Inoculate a single colony of the transformed Agrobacterium into liquid Luria-Bertani (LB) medium containing appropriate antibiotics for selection of the binary vector.

-

Grow the culture overnight at 28°C with shaking.

-

Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an optical density (OD600) of 0.6-0.8.[8]

-

-

Infection and Co-cultivation:

-

Immerse the plant explants in the Agrobacterium suspension for 10-30 minutes.

-

Blot the explants dry on sterile filter paper and place them on co-cultivation medium (MS medium with appropriate hormones).

-

Incubate in the dark at 22-25°C for 2-3 days.[7]

-

-

Selection and Regeneration:

-

Transfer the explants to a selection medium containing MS salts, plant hormones for shoot induction (e.g., BAP and NAA), a suitable antibiotic to kill the Agrobacterium (e.g., cefotaxime), and the selection agent corresponding to the resistance gene on the binary vector (e.g., kanamycin).[7]

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Once shoots have developed, excise them and transfer to a rooting medium.

-

-

Acclimatization:

-

Once roots are well-established, carefully transfer the plantlets to soil.

-

Maintain high humidity for the first 1-2 weeks to allow the plants to acclimatize to the external environment.

-

Protocol 3: Carotenoid Extraction and Analysis

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves, fruits) and immediately freeze in liquid nitrogen.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue into a fine powder.

-

-

Extraction:

-

Carotenoids are lipophilic and should be extracted using organic solvents.[9]

-

To a known amount of powdered tissue (e.g., 100 mg), add a mixture of solvents such as hexane:acetone:ethanol (2:1:1 v/v/v).[9]

-

Vortex the mixture vigorously and incubate in the dark at 4°C for 30 minutes with occasional shaking.

-

Centrifuge to pellet the plant debris.

-

Collect the supernatant containing the carotenoids.

-

Repeat the extraction process until the pellet is colorless.

-

Pool the supernatants.

-

-

Saponification (Optional):

-

To remove chlorophyll and saponify carotenoid esters, the extract can be treated with a methanolic potassium hydroxide solution.[9]

-

-

Quantification by HPLC:

-

Dry the carotenoid extract under a stream of nitrogen gas and redissolve in a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether).

-

Analyze the carotenoid composition using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

-

Use a mobile phase gradient of solvents such as methanol, methyl tert-butyl ether, and water.

-

Monitor the elution of carotenoids using a photodiode array (PDA) detector at approximately 450 nm.

-

Identify and quantify this compound by comparing the retention time and absorption spectrum with an authentic standard.

-

Conclusion

The metabolic engineering of plants to produce this compound is a viable strategy for the sustainable production of this high-value carotenoid. The pathway from Adonis aestivalis provides a direct and efficient route for its synthesis. The protocols outlined above, in conjunction with the provided data and pathway information, offer a comprehensive guide for researchers and scientists to embark on the development of this compound-producing crops. These efforts can pave the way for novel applications in the pharmaceutical and food industries.

References

- 1. Frontiers | Engineering a Plant-Derived Astaxanthin Synthetic Pathway Into Nicotiana benthamiana [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of the Pathway to Astaxanthin in the Flowers of Adonis aestivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Engineering a Plant-Derived Astaxanthin Synthetic Pathway Into Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

- 8. youtube.com [youtube.com]

- 9. omicsonline.org [omicsonline.org]

Application Notes and Protocols for Studying the Stability of Adonixanthin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies required to assess the stability of Adonixanthin, a keto-carotenoid with significant antioxidant potential. The following protocols are designed to be adaptable for use in research, quality control, and drug development settings.

Introduction to this compound Stability